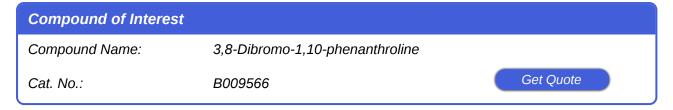


In-Depth Technical Guide: Spectral Properties of 3,8-Dibromo-1,10-phenanthroline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,8-Dibromo-1,10-phenanthroline**, a key building block in the synthesis of functional materials and coordination complexes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectral data for **3,8-Dibromo-1,10-phenanthroline** are summarized in the tables below for easy reference and comparison.

Table 1: 1H NMR Spectral Data

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------|--------------|------------------------------|
| H-2, H-9 | 9.23 | d | 4.4 |
| H-4, H-7 | 8.79 | dd | 8.4, 1.5 |
| H-5, H-6 | 7.74 | dd | 8.4, 4.3 |

Note: Data is a representative example and may vary based on experimental conditions.[1]



Table 2: 13C NMR Spectral Data

| Atom | Chemical Shift (δ, ppm) |
|--------------|-------------------------|
| C-2, C-9 | 151.08 |
| C-4, C-7 | 137.21 |
| C-5, C-6 | 128.63 |
| C-10a, C-10b | 145.71 |
| C-3, C-8 | 124.45 |
| C-4a, C-6a | 125.20 |

Note: Data is a representative example and may vary based on experimental conditions. The chemical shifts for the carbon atoms directly bonded to bromine (C-3 and C-8) show a characteristic upfield shift due to the heavy atom effect.[1]

Table 3: UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M ⁻¹ cm ⁻¹) |
|-------------------------|-----------|--|
| Dimethylformamide (DMF) | 352 | Not Reported |

Note: The absorption spectrum typically exhibits bands corresponding to $\pi \to \pi$ and $n \to \pi^*$ transitions. The introduction of bromine atoms at the 3 and 8 positions influences the electronic structure of the phenanthroline core, leading to shifts in the absorption maxima compared to the unsubstituted parent compound.[1]*

Table 4: IR Spectral Data

A detailed list of IR absorption peaks was not available in the searched literature. However, the IR spectrum of 1,10-phenanthroline derivatives typically shows strong bands in the regions of 1400-1650 cm⁻¹ (C-C and C-N stretching) and 700-900 cm⁻¹ (out-of-plane C-H bending).

Experimental Protocols



The following are general experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3,8-Dibromo-1,10-phenanthroline** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
 of the compound with dry potassium bromide and pressing the mixture into a thin,
 transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet is first recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

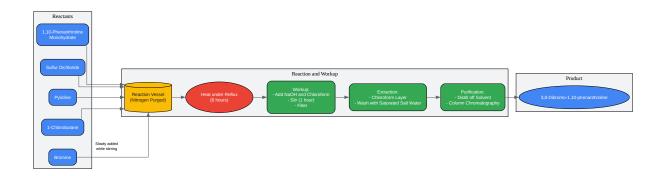
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A solution of 3,8-Dibromo-1,10-phenanthroline is prepared in a suitable UV-transparent solvent, such as dimethylformamide (DMF), at a known concentration.
- Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.
- Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.



Visualizations Synthesis of 3,8-Dibromo-1,10-phenanthroline

The following diagram illustrates a common synthetic route for **3,8-Dibromo-1,10- phenanthroline**. The process involves the bromination of **1,10-**phenanthroline monohydrate.



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Caption: Synthetic workflow for **3,8-Dibromo-1,10-phenanthroline**.

This technical guide provides a foundational understanding of the spectral characteristics of **3,8-Dibromo-1,10-phenanthroline**. For more in-depth analysis and specific applications,



consulting the primary literature is recommended.

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References

- 1. 3,8-Dibromo-1,10-phenanthroline | 100125-12-0 | Benchchem [benchchem.com]
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